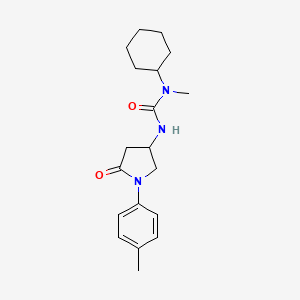
1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative with a cyclohexyl and a pyrrolidinyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The cyclohexyl group is a six-membered carbon ring, which can exist in various conformations . The pyrrolidinyl group is a five-membered ring containing nitrogen, which is part of many bioactive compounds .
Molecular Structure Analysis
The cyclohexyl group in the compound can adopt various conformations, with the chair conformation being the most stable . The pyrrolidinyl group, being a five-membered ring, would have some angle strain.Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid, which would spontaneously decarboxylate to release carbon dioxide .Applications De Recherche Scientifique
Urease Inhibition
Urease inhibitors have potential applications as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for exploring urease inhibition further. Patented urease inhibitors include hydroxamic acids, phosphoramidates, urea derivatives, and heterocyclic compounds, underscoring the unexplored potential in this field. This research suggests that 1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, as a urea derivative, could be relevant for medical applications involving urease inhibition (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
Urea biosensors, utilizing enzyme urease (Urs) for detecting and quantifying urea concentration, are crucial for diagnosing various health conditions, including renal failure and hepatic failure. The advancement in urea biosensors involves materials like nanoparticles and conducting polymers for enzyme immobilization, indicating potential research applications of urea derivatives in improving biosensor functionality and sensitivity (Botewad et al., 2021).
Drug Design
The hydrogen bonding capabilities of ureas, including derivatives like 1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, are integral in drug design for enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules. These urea derivatives are studied for their roles in modulating biological targets, indicating their broad applicability in medicinal chemistry (Jagtap et al., 2017).
Fertilizers
Urea derivatives serve as components in slow-release fertilizers, offering benefits like improved fertility management and reduced environmental pollution. The mineralization of these compounds is influenced by microbial activity, highlighting the role of urea-based products in sustainable agriculture (Alexander & Helm, 1990).
Energy Storage
Exploring urea as a hydrogen carrier for fuel cells presents a sustainable approach to energy storage. Urea's attributes, such as non-toxicity, stability, and cheap availability, alongside advancements in extracting hydrogen from urea, underline its potential for safe and sustainable energy supply solutions (Rollinson et al., 2011).
Orientations Futures
The study of urea derivatives is a vibrant field in medicinal chemistry, and new compounds with this functional group are continually being synthesized and tested for biological activity . This specific compound could potentially be studied for such activity, depending on its exact structure and properties.
Propriétés
IUPAC Name |
1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-15(12-18(22)23)20-19(24)21(2)16-6-4-3-5-7-16/h8-11,15-16H,3-7,12-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUJCJJWAQODHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

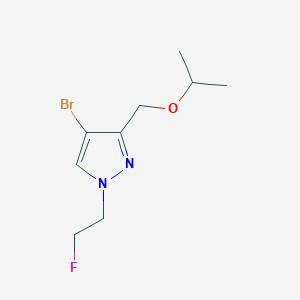
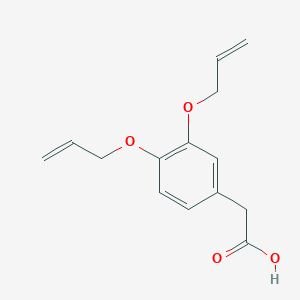
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)

![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)
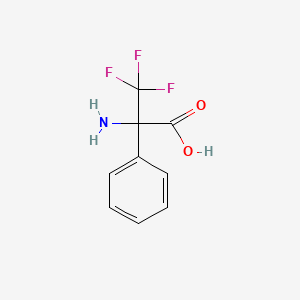

![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)
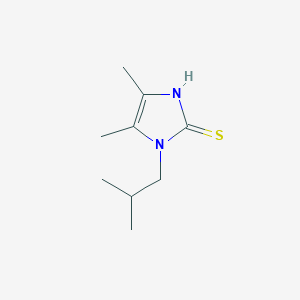
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
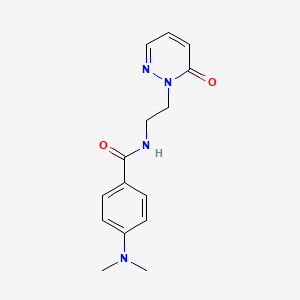
![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)
![N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2472857.png)